

Application Notes and Protocols: Techniques for Assessing Intestinal Permeability with ISM012-042

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Compound of Interest		
Compound Name:	ISM012-042	
Cat. No.:	B15576179	Get Quote

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Introduction

Intestinal permeability, or the "leakiness" of the gut, is a critical function of the gastrointestinal tract. The intestinal epithelial barrier selectively allows the absorption of nutrients, electrolytes, and water while preventing the passage of harmful intraluminal contents, such as microorganisms and toxins. Disruption of this barrier is implicated in the pathogenesis of numerous intestinal and systemic diseases, including Inflammatory Bowel Disease (IBD). A key therapeutic strategy is to identify compounds that can restore and maintain intestinal barrier integrity.

ISM012-042 is a novel, orally administered, gut-restricted small molecule designed to repair the intestinal mucosal barrier.[1][2][3] It is a selective inhibitor of prolyl hydroxylase domain enzymes 1 and 2 (PHD1 and PHD2), with IC50 values of 1.9 nM and 2.5 nM, respectively.[1][4] By inhibiting PHDs, **ISM012-042** stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1 α), a key transcription factor that upregulates genes involved in epithelial barrier protection.[5][6] Preclinical studies have demonstrated that **ISM012-042** restores intestinal barrier function and alleviates inflammation in various experimental colitis models.[1][5][6]

These application notes provide detailed protocols for assessing the effects of **ISM012-042** on intestinal permeability using established in vitro and in vivo models.

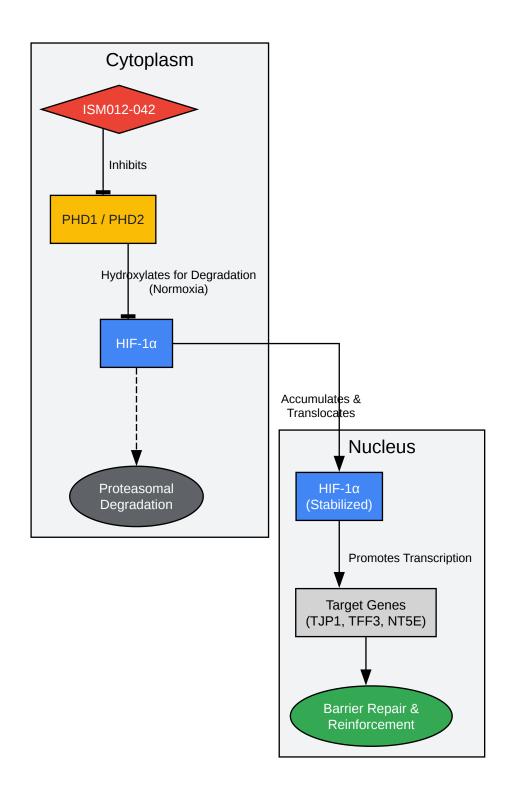




Mechanism of Action: The PHD-HIF-1 α Signaling Pathway

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate HIF- 1α , targeting it for proteasomal degradation. **ISM012-042** inhibits PHD1 and PHD2, preventing this degradation and allowing HIF- 1α to accumulate and translocate to the nucleus. There, it promotes the transcription of genes essential for barrier function, such as Tight Junction Protein 1 (TJP1, also known as ZO-1), Trefoil Factor 3 (TFF3), and 5'-Nucleotidase Ecto (NT5E, also known as CD73).[5][6] This leads to the reinforcement of tight junctions and enhanced epithelial repair.





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Caption: Mechanism of ISM012-042 in promoting intestinal barrier repair.

Experimental Protocols: In Vitro Assessment

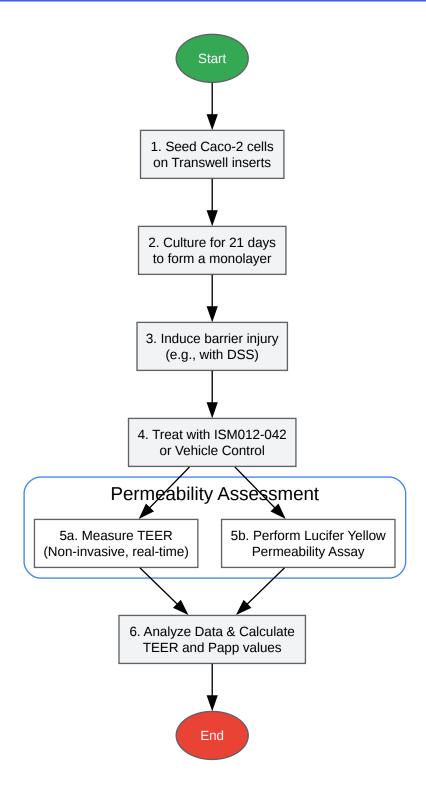


Methodological & Application

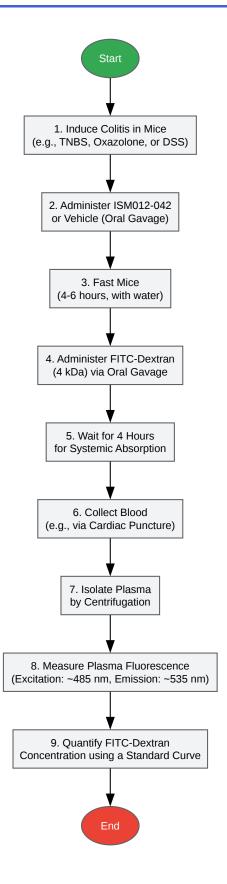
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In vitro models, particularly using the Caco-2 human epithelial colorectal adenocarcinoma cell line, are invaluable for studying intestinal barrier function in a controlled environment.[7][8] **ISM012-042** has been shown to protect Caco-2 cell monolayers from barrier disruption induced by dextran sodium sulfate (DSS).[1][6]









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